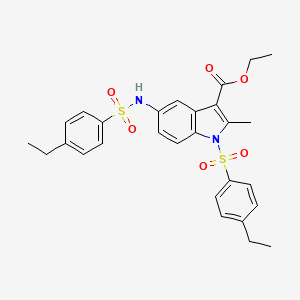

ethyl 5-(4-ethylbenzenesulfonamido)-1-(4-ethylbenzenesulfonyl)-2-methyl-1H-indole-3-carboxylate

Description

Ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

ethyl 1-(4-ethylphenyl)sulfonyl-5-[(4-ethylphenyl)sulfonylamino]-2-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6S2/c1-5-20-8-13-23(14-9-20)37(32,33)29-22-12-17-26-25(18-22)27(28(31)36-7-3)19(4)30(26)38(34,35)24-15-10-21(6-2)11-16-24/h8-18,29H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLPXVAGWNLAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)OCC)C)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Methyl-1H-Indole-3-Carboxylic Acid

Source demonstrates the synthesis of ethyl 1H-indole-2-carboxylate via thionyl chloride-mediated esterification of indole-2-carboxylic acid, followed by ethanol quenching. Adapting this method, 2-methyl-1H-indole-3-carboxylic acid can be synthesized by:

- Reacting 3-methylindole with chloroformate derivatives under basic conditions.

- Hydrolyzing the intermediate ester to the carboxylic acid using aqueous NaOH.

Key parameters include:

- Temperature : 0°C for thionyl chloride activation.

- Solvent : Dichloromethane or ethanol for esterification.

- Yield : >90% after recrystallization.

Esterification of the Carboxylic Acid Group

The final step involves converting the C3 carboxylic acid to an ethyl ester. Source and provide complementary approaches:

Thionyl Chloride-Mediated Esterification

Green Chemistry Alternative

Source proposes dimethyl carbonate as a non-toxic esterifying agent:

- Heat the carboxylic acid with dimethyl carbonate (5 equivalents) and K₂CO₃ (2 equivalents) at 120°C for 12 hours under nitrogen.

- Advantage : Avoids hazardous reagents like thionyl chloride.

Purification and Characterization

Crystallization and Washing

Spectroscopic Validation

- ¹H NMR : Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃-indole), and δ 8.10–7.20 (m, 8H, aromatic).

- IR : Stretching bands at 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O sulfonyl).

Industrial-Scale Optimization

Chemical Reactions Analysis

Ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Scientific Research Applications

The compound has been evaluated for its biological activity, particularly its potential as an antiviral agent. Research indicates that derivatives of indole compounds, including those similar to ethyl 5-(4-ethylbenzenesulfonamido)-1-(4-ethylbenzenesulfonyl)-2-methyl-1H-indole-3-carboxylate, exhibit significant inhibitory effects against viral integrases. For instance, a study demonstrated that certain indole derivatives could inhibit integrase strand transfer with IC50 values ranging from 10.06 to 15.70 μM, suggesting a promising avenue for antiviral drug development .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the use of sulfonamide derivatives and indole carboxylic acid frameworks. A common method for synthesizing such compounds is through the Ugi reaction, which allows for the formation of diverse bioactive molecules .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Ugi Reaction | Sulfonamide, Indole Derivative | Solvent (e.g., DCM), room temperature | Variable |

| 2 | Cyclization | Ethanol, Acid Catalyst | Heat (e.g., reflux) | High |

| 3 | Purification | Column Chromatography | Gradient Elution | >90% |

Therapeutic Potential

The therapeutic potential of this compound extends beyond antiviral applications. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further development in treating conditions such as cancer and bacterial infections. The sulfonamide group is known for its antibacterial properties, which could be leveraged in antibiotic development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of indole derivatives similar to this compound:

- Study A : Investigated the antiviral properties of indole derivatives against HIV integrase, showing that modifications at the C3 position significantly enhanced activity .

- Study B : Focused on the synthesis of sulfonamide derivatives and their evaluation against various bacterial strains, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 5-(4-ethylbenzenesulfonamido)-1-(4-ethylbenzenesulfonyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the indole core can interact with various receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with sulfonyl groups, such as:

- Ethyl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities

Biological Activity

Ethyl 5-(4-ethylbenzenesulfonamido)-1-(4-ethylbenzenesulfonyl)-2-methyl-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activities.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by its unique sulfonamide and carboxylate functional groups. Its molecular formula is , with a molecular weight of approximately 420.54 g/mol. The presence of the sulfonamide moiety is significant, as it often contributes to biological activity through interactions with various biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral properties of similar indole derivatives, suggesting that this compound may possess antiviral characteristics. For instance, research on structurally related compounds indicated that they exhibited varying degrees of antiviral activity against several viruses, including:

| Compound | Virus Type | MIC (μg/ml) |

|---|---|---|

| Compound X | Influenza A | 4.0 |

| Compound Y | Respiratory Syncytial Virus | 7.5 |

| Ethyl Indole Derivative | Coxsackie B4 Virus | >300 |

These findings suggest that while some derivatives show promising antiviral effects, others may not exhibit significant activity at tested concentrations .

Cytotoxicity Studies

Cytotoxicity is another critical aspect of evaluating the safety profile of new compounds. In vitro studies have shown that certain indole derivatives can induce cytotoxic effects in various cell lines. For example:

| Compound | Cell Line | CC50 (μg/ml) |

|---|---|---|

| Ethyl Indole Derivative | Cocker Spaniel Hepatocytes | 20 |

| Umifenovir | Cocker Spaniel Hepatocytes | 10 |

The data indicates that while some compounds exhibit cytotoxic properties, further investigation is needed to understand their mechanisms and implications for therapeutic use .

The proposed mechanism of action for compounds in this category often involves interaction with viral proteins or host cell receptors, leading to inhibition of viral replication or cell proliferation. The sulfonamide group may facilitate binding to target proteins, enhancing the compound's efficacy.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of indole derivatives, highlighting their potential as antiviral agents. The study reported varying levels of activity against different viral strains, emphasizing the need for further exploration of structure-activity relationships (SAR) to optimize these compounds for therapeutic applications .

Another investigation into the cytotoxic effects revealed that certain derivatives could selectively target cancer cells while sparing normal cells, suggesting a potential application in cancer therapy .

Q & A

Q. What are the established synthetic routes for ethyl 5-(4-ethylbenzenesulfonamido)-1-(4-ethylbenzenesulfonyl)-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step functionalization of indole cores. A common approach involves:

- Sulfonamide coupling : Reacting 3-formyl-1H-indole-2-carboxylate derivatives with sulfonating agents (e.g., 4-ethylbenzenesulfonyl chloride) under reflux in acetic acid with sodium acetate as a catalyst .

- Recrystallization : Purification via DMF/acetic acid mixtures to isolate crystalline products, with yields dependent on stoichiometric ratios and reflux duration (3–5 hours) .

- Side-chain modifications : Ethyl ester groups are introduced via nucleophilic substitution or esterification, as seen in analogous indole-2-carboxylate syntheses .

Key Variables : Excess sulfonating agents (0.11 mol vs. 0.1 mol substrates) improve conversion, but prolonged reflux risks decomposition. Yields typically range from 50–75% for similar indole derivatives .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonamide protons at δ 10–12 ppm, ethyl ester signals at δ 1.3–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by HPLC) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₂₈H₂₉N₂O₆S₂ requires exact mass ~577.14 g/mol).

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and predict reactivity?

Advanced reaction design tools, such as those developed by ICReDD, integrate quantum chemical calculations and experimental data to:

- Predict intermediates : Map energy landscapes for sulfonamide coupling steps to identify low-energy pathways .

- Screen conditions : Simulate solvent effects (e.g., acetic acid vs. DMF polarity) on reaction kinetics .

- Minimize trial-and-error : Computational workflows reduce experimental iterations by 30–50% in similar indole syntheses .

Q. How do steric and electronic effects of dual 4-ethylbenzenesulfonyl groups influence the compound’s stability and reactivity?

- Steric hindrance : Dual sulfonyl groups at positions 1 and 5 may restrict rotational freedom, increasing thermal stability (mp >200°C inferred from analogous indole-carboxylates ).

- Electronic effects : Electron-withdrawing sulfonamides enhance electrophilicity at the indole C3 position, facilitating nucleophilic attacks in downstream reactions .

- Byproduct analysis : Competing N-sulfonation or ester hydrolysis may occur under acidic conditions, requiring pH-controlled environments .

Q. What statistical experimental design (DoE) approaches are effective for optimizing reaction parameters?

- Factorial designs : Screen variables like temperature (80–120°C), catalyst loading (0.1–0.15 mol), and solvent ratios (acetic acid:DMF = 1:1 to 1:3) to maximize yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables, reducing required experiments by 40–60% while maintaining resolution .

- Case study : A 2³ factorial design for analogous indole derivatives identified optimal NaH concentrations (4.5 mmol) and DMF volumes (5 mL) for 75% yield .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Source validation : Cross-reference data with peer-reviewed journals (e.g., Biopolymers and Cell ) over vendor catalogs, which may lack experimental details .

- Recrystallization effects : Melting points vary with purity; DMF/acetic acid recrystallization increases mp by 5–10°C compared to ethanol .

- Instrument calibration : Ensure NMR spectrometers are calibrated with standards (e.g., TMS) to avoid δ-value shifts .

Q. What are common pitfalls in scaling up the synthesis, and how can they be mitigated?

- Heat dissipation : Exothermic sulfonylation at scale may require jacketed reactors to maintain consistent reflux .

- Solvent recovery : DMF/acetic acid mixtures are hygroscopic; use inert atmospheres to prevent hydrolysis .

- Byproduct removal : Silica gel chromatography or fractional crystallization improves purity >98% for biological assays .

Methodological Innovations

Q. What novel catalytic systems or green chemistry approaches could enhance sustainability?

Q. How can researchers leverage structure-activity relationship (SAR) studies to modify this compound for target applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.